molecular formula C8H6ClF3 B057552 4-(Trifluoromethyl)benzyl chloride CAS No. 939-99-1

4-(Trifluoromethyl)benzyl chloride

Cat. No. B057552
M. Wt: 194.58 g/mol
InChI Key: MCHDHQVROPEJJT-UHFFFAOYSA-N
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Patent
US06642231B2

Procedure details

1-(4-Trifluoromethylbenzyl)-4-piperidone is prepared from 4-piperidone and α′-chloro-α,α,α-trifluoro-p-xylene essentially as described above in Example 38, Scheme C, step a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.Cl[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1>>[F:17][C:16]([F:18])([F:19])[C:13]1[CH:14]=[CH:15][C:10]([CH2:9][N:1]2[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(CN2CCC(CC2)=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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